

"physicochemical properties of Methyl 3,5-dibromo-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3,5-dibromo-4-hydroxybenzoate

Cat. No.: B1581642

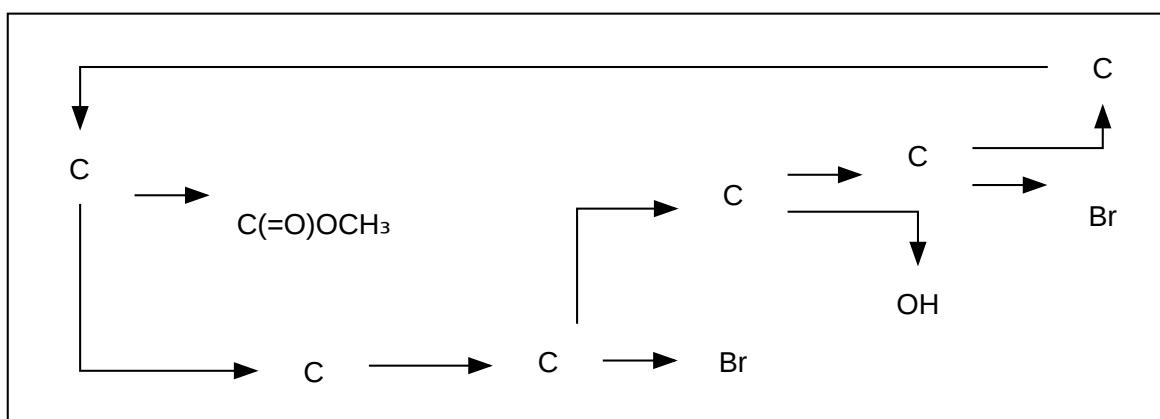
[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Methyl 3,5-dibromo-4-hydroxybenzoate**

Abstract

Methyl 3,5-dibromo-4-hydroxybenzoate is a halogenated aromatic ester of significant interest to the chemical, pharmaceutical, and material science sectors. Its utility primarily lies in its role as a versatile synthetic intermediate, where the strategic placement of bromine atoms and functional groups—a phenolic hydroxyl and a methyl ester—offers a platform for diverse chemical transformations. This guide provides a comprehensive technical overview of the core physicochemical properties of **Methyl 3,5-dibromo-4-hydroxybenzoate**. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's characteristics for synthesis, quality control, and application development. The document covers molecular identity, physical and chemical properties, spectroscopic and chromatographic characterization, and essential safety protocols, grounding all claims in authoritative data to ensure scientific integrity.

Molecular Identity and Structure


The unambiguous identification of a chemical entity is the foundation of all scientific research and development. **Methyl 3,5-dibromo-4-hydroxybenzoate** is characterized by a substituted benzene ring, a structural motif common in medicinal chemistry. The molecule's reactivity and physical behavior are dictated by its three key functional groups: a nucleophilic phenolic

hydroxyl group, an electrophilic methyl ester, and two electron-withdrawing bromine atoms positioned ortho to the hydroxyl group. These features create a molecule with distinct regions of electron density, influencing its solubility, acidity, and reactivity in further synthetic steps.

Table 1: Chemical Identifiers for **Methyl 3,5-dibromo-4-hydroxybenzoate**

Identifier	Value	Source(s)
CAS Number	41727-47-3	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₆ Br ₂ O ₃	[1] [2] [3] [4]
Molecular Weight	309.94 g/mol	[1] [3] [4]
IUPAC Name	methyl 3,5-dibromo-4-hydroxybenzoate	[2] [3] [4]
Synonyms	3,5-Dibromo-4-hydroxybenzoic acid methyl ester, Methyl dibromosalicylate	[1] [4]
InChI Key	NVGJGYZKXBLIKY-UHFFFAOYSA-N	[1] [2] [3]

| SMILES | COC(=O)C1=CC(Br)=C(O)C(Br)=C1 |[\[1\]](#)[\[2\]](#)[\[3\]](#) |

[Click to download full resolution via product page](#)

Caption: 2D structure of **Methyl 3,5-dibromo-4-hydroxybenzoate**.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical parameters that influence its behavior during synthesis, formulation, and in biological systems. The data presented below are compiled from various chemical suppliers and databases, providing a robust profile of the compound.

Table 2: Summary of Key Physicochemical Data

Property	Value	Notes	Source(s)
Appearance	White to off-white solid/powder		[1] [2] [5]
Melting Point	119 - 125 °C	A narrow range indicates high purity.	[1] [2] [4]
Boiling Point	297.2 ± 35.0 °C	Predicted value.	[1] [5]
Solubility	Slightly soluble in water. Slightly soluble in DMSO and Methanol.	The molecule has both polar (OH, ester) and non-polar (aromatic ring, Br) character.	[1] [4] [5] [6]
Density	~1.96 g/cm ³	Rough estimate.	[5]

| pKa | 5.30 ± 0.23 | Predicted value for the phenolic hydroxyl group. ||[\[1\]](#) ||

Solubility Profile: A Balancing Act

The solubility of **Methyl 3,5-dibromo-4-hydroxybenzoate** is a direct consequence of its molecular structure. It is described as slightly soluble in water[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#). This limited aqueous solubility is expected, as the large, hydrophobic, brominated aromatic ring constitutes a significant portion of the molecule. While the phenolic hydroxyl and methyl ester groups can

participate in hydrogen bonding with water, their contribution is insufficient to overcome the molecule's overall lipophilic nature.

Conversely, it exhibits slight solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO)[1]. This is because these solvents can effectively solvate both the polar functional groups and the non-polar aromatic backbone. This solubility profile is a critical consideration for reaction chemistry, dictating the choice of solvent to ensure a homogeneous reaction medium, and for purification methods such as recrystallization.

Thermal Stability and Purity Indication

The melting point of a crystalline solid is a fundamental property that serves as a key indicator of its identity and purity. For **Methyl 3,5-dibromo-4-hydroxybenzoate**, the reported melting point falls within the range of 119-125 °C[1][2][4]. A sharp, well-defined melting point within this range is indicative of a high-purity sample. Impurities typically depress and broaden the melting point range. The compound is stable under normal storage conditions, though it should be kept in a cool, dry, and well-sealed container to prevent degradation[4][7].

Acidity and Reactivity

The predicted pKa of 5.30 for the phenolic hydroxyl group is a crucial parameter that governs the molecule's behavior in acidic and basic environments[1]. This value, which is significantly more acidic than phenol itself ($pK_a \approx 10$), is a direct result of the powerful electron-withdrawing inductive effects of the two ortho-bromine substituents and the ester group. This enhanced acidity means the hydroxyl proton can be readily removed by a moderately strong base, forming a phenoxide ion. This phenoxide is a potent nucleophile and is the key to the compound's utility as a synthetic intermediate, for instance, in Williamson ether synthesis to introduce diverse side chains.

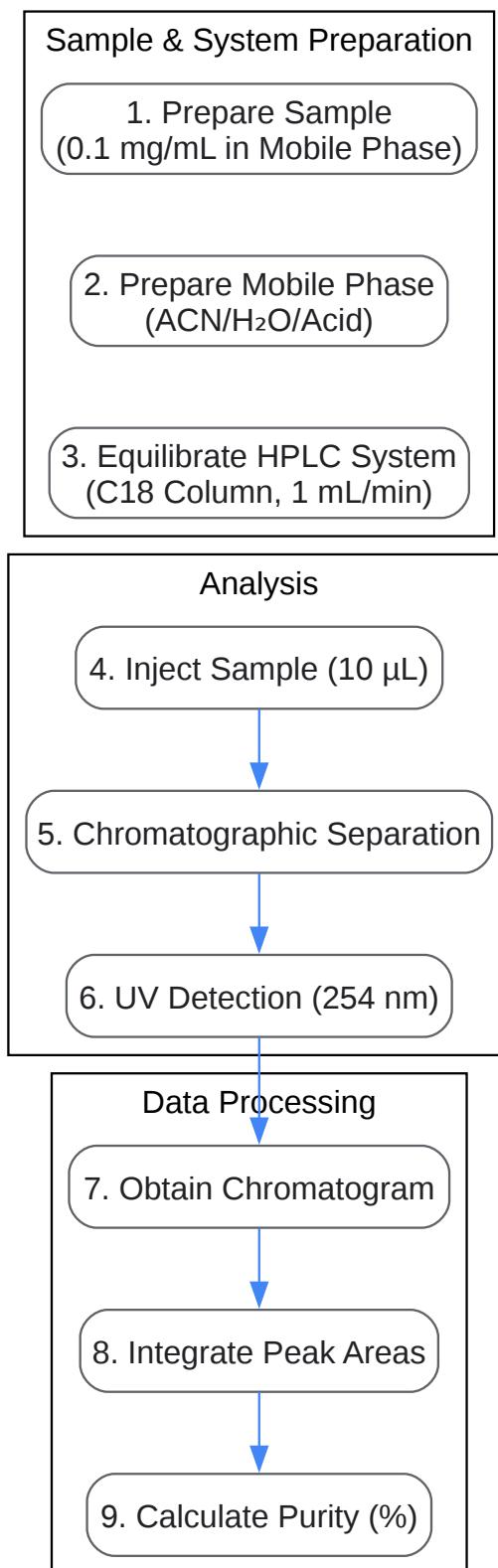
Analytical Characterization: Establishing Identity and Purity

In any research or drug development context, verifying a compound's structure and assessing its purity is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the material's integrity.

Spectroscopic Fingerprinting

Spectroscopic analysis provides a detailed picture of the molecule's structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the two equivalent aromatic protons, a singlet for the acidic phenolic proton (which may be broad and its position solvent-dependent), and a singlet around 3.9 ppm for the three protons of the methyl ester group.
 - ^{13}C NMR: The carbon spectrum will reveal the number of unique carbon environments, confirming the presence of the ester carbonyl, the aromatic carbons (including those bonded to bromine, hydroxyl, and the ester), and the methyl carbon of the ester.
- Mass Spectrometry (MS): Mass spectrometry is definitive for confirming molecular weight. The mass spectrum will show a molecular ion peak (M^+) at m/z 310. A critical confirmatory feature is the isotopic pattern caused by the two bromine atoms ($^{50\%} \text{ }^{79}\text{Br}$, $^{50\%} \text{ }^{81}\text{Br}$). This results in a characteristic triplet of peaks for the molecular ion at M , $\text{M}+2$, and $\text{M}+4$ in an approximate intensity ratio of 1:2:1, providing unequivocal evidence for the presence of two bromine atoms[3].
- Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the phenolic hydroxyl group (around $3300\text{-}3500\text{ cm}^{-1}$), a sharp and strong C=O stretch for the ester carbonyl (around $1700\text{-}1730\text{ cm}^{-1}$), and C-Br stretches in the fingerprint region (typically below 700 cm^{-1}).


Chromatographic Purity Assessment: A Standard Protocol

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The following protocol is based on established methods for analyzing this molecule and serves as a reliable starting point for quality control[8].

Rationale for Method Selection: The choice of a reverse-phase method is logical due to the compound's significant non-polar character. A C18 stationary phase provides a hydrophobic surface that interacts with the brominated aromatic ring. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the solvent strength. The addition of an acid (like phosphoric or formic acid) to the mobile phase is critical; it suppresses the ionization of the acidic phenolic hydroxyl group, ensuring a single, sharp, and well-retained peak for accurate quantification[8].

Step-by-Step Experimental Protocol for RP-HPLC Analysis:

- **Column:** Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Mobile Phase:** A mixture of acetonitrile and water containing 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility). A typical starting gradient could be 45:55 (v/v) Acetonitrile:Water.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detector set at 254 nm.
- **Sample Preparation:** Accurately weigh and dissolve the **Methyl 3,5-dibromo-4-hydroxybenzoate** sample in the mobile phase or acetonitrile to a known concentration (e.g., 0.1 mg/mL).
- **Injection:** Inject 10 μ L of the sample solution into the HPLC system.
- **Analysis:** The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for RP-HPLC purity analysis.

Synthetic Utility and Safety Considerations

Role in Synthesis

Methyl 3,5-dibromo-4-hydroxybenzoate is not typically an end-product but rather a valuable building block. Its primary documented use is as a precursor in the synthesis of more complex molecules, such as 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester[1][2][4]. This highlights its role in Suzuki or Stille coupling reactions where the bromine atoms can be substituted. Furthermore, it can be a byproduct in the synthesis of the mono-brominated version, methyl 3-bromo-4-hydroxybenzoate, if the reaction conditions are not strictly controlled[9].

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. **Methyl 3,5-dibromo-4-hydroxybenzoate** is classified as an irritant.

- **GHS Hazards:** It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].
- **Handling:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder[7][10].
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[4][7].

Conclusion

Methyl 3,5-dibromo-4-hydroxybenzoate is a well-characterized synthetic intermediate with a defined set of physicochemical properties. Its structure, featuring a reactive phenolic hydroxyl group and two bromine atoms suitable for cross-coupling reactions, makes it a valuable precursor in medicinal chemistry and organic synthesis. Its limited water solubility, distinct melting point, and characteristic spectroscopic fingerprint provide researchers with the necessary data for its effective use and quality control. This guide has consolidated these critical technical details, offering a reliable reference for scientists leveraging this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 3,5-DIBROMO-4-HYDROXYBENZOATE CAS#: 41727-47-3 [amp.chemicalbook.com]
- 2. Methyl 3,5-dibromo-4-hydroxybenzoate, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-dibromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. echemi.com [echemi.com]
- 6. Methyl 3,5-dibromo-4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Methyl 3,5-dibromo-4-hydroxybenzoate | SIELC Technologies [sielc.com]
- 9. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["physicochemical properties of Methyl 3,5-dibromo-4-hydroxybenzoate"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581642#physicochemical-properties-of-methyl-3-5-dibromo-4-hydroxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com